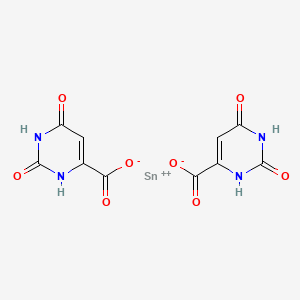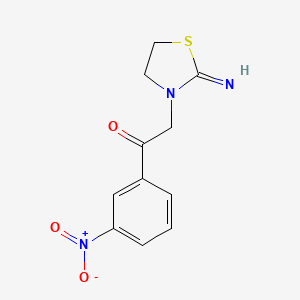
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- is a complex organic compound with significant potential in various scientific fields. This compound features a cyclohexene ring with two hydroxyl groups and two phenylamino groups, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves multiple steps, starting with the preparation of the cyclohexene ring. The hydroxyl groups are introduced through a dihydroxylation reaction, typically using osmium tetroxide (OsO4) as a catalyst. The phenylamino groups are then added via a nucleophilic substitution reaction, where aniline reacts with the diol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The phenylamino groups can be reduced to form primary amines.
Substitution: The phenylamino groups can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of cyclohexene-1,2-dione or cyclohexene-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-bis(phenylamino)cyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride involves its interaction with specific molecular targets. The phenylamino groups can form hydrogen bonds with proteins, altering their structure and function. The hydroxyl groups can participate in redox reactions, affecting cellular processes. The compound’s ability to modulate enzyme activity and signal transduction pathways makes it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene-1,2-diol: Lacks the phenylamino groups, making it less versatile in chemical reactions.
3,6-Diphenylamino-cyclohexane: Lacks the hydroxyl groups, reducing its potential for redox reactions.
Cyclohexene-1,2-dione: An oxidized form with different chemical properties.
Uniqueness
4-Cyclohexene-1,2-diol, 3,6-bis(phenylamino)-, dihydrochloride is unique due to the presence of both hydroxyl and phenylamino groups, allowing it to participate in a wide range of chemical reactions. Its structural features enable it to interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
137866-75-2 |
|---|---|
Formule moléculaire |
C18H22Cl2N2O2 |
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
(1S,2S,3R,6R)-3,6-dianilinocyclohex-4-ene-1,2-diol;dihydrochloride |
InChI |
InChI=1S/C18H20N2O2.2ClH/c21-17-15(19-13-7-3-1-4-8-13)11-12-16(18(17)22)20-14-9-5-2-6-10-14;;/h1-12,15-22H;2*1H/t15-,16-,17+,18+;;/m1../s1 |
Clé InChI |
LTEOQUHDWHAEEG-IMUYSXADSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N[C@@H]2C=C[C@H]([C@@H]([C@H]2O)O)NC3=CC=CC=C3.Cl.Cl |
SMILES canonique |
C1=CC=C(C=C1)NC2C=CC(C(C2O)O)NC3=CC=CC=C3.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)

